N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19F3N4O3S and its molecular weight is 416.42. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Investigations
Hydrogen-bond Effect and Molecular Structure Investigation : A study by Mansour and Ghani (2013) on a structurally similar compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), demonstrated comprehensive theoretical and experimental investigations including elemental analysis, FTIR, 1H NMR, UV–Vis, and MS. The research highlighted the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding, analyzed using natural bond orbital (NBO) analysis. The electronic structures were discussed using the TD-DFT method, and structure–activity relationships were explored correlating biological activity with various quantum descriptors (Mansour & Ghani, 2013).
Synthetic Applications and Biological Activities
Novel Derivatives Synthesis : Research led by Khashi, Davoodnia, and Chamani (2014) focused on the DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. This study demonstrated the efficiency of using DMAP under solvent-free conditions for synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, showcasing the potential for the development of new compounds with significant biological activities (Khashi, Davoodnia, & Chamani, 2014).
Antimicrobial and Antitumor Activities : Another study synthesized a series of compounds including N-substituted thieno[3,2-d] pyrimidine derivatives, demonstrating potent antitumor and antibacterial activities. This research indicates the potential therapeutic applications of such derivatives in treating various cancers and bacterial infections, highlighting the importance of structural modifications to enhance biological activities (Hafez, Alsalamah, & El-Gazzar, 2017).
Molecular Docking and Activity Correlation
Docking Study and Biological Evaluation : Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, and Elaasser (2017) conducted a synthesis, docking study, and biological evaluation of new thiourea derivatives bearing a benzenesulfonamide moiety. This research aimed at analyzing the antimycobacterial activity, revealing that certain compounds exhibited high activity against Mycobacterium tuberculosis, providing insights into the structural features necessary for antimycobacterial potency (Ghorab et al., 2017).
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-12-10-16(24-8-2-3-9-24)23-15(22-12)11-21-28(25,26)14-6-4-13(5-7-14)27-17(18,19)20/h4-7,10,21H,2-3,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJYJKFDBYPBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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